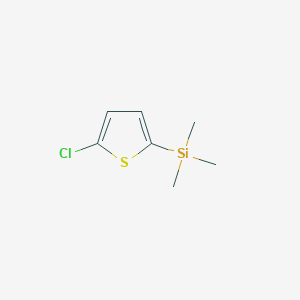![molecular formula C25H26N2O5S B2497417 N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-20-2](/img/structure/B2497417.png)
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules that might exhibit interesting chemical and physical properties due to its complex structure, including a benzodioxole moiety and sulfamoyl and carboxamide functional groups. Such compounds are often studied for their potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including condensation, amidation, and functional group transformations. For example, Adaikalaraj et al. (2018) discussed the synthesis of a novel organic molecule through Biginelli condensation reaction method, highlighting the importance of careful selection of reaction conditions and starting materials to achieve the desired product (Adaikalaraj et al., 2018).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods such as NMR, IR, and UV-Visible spectroscopy. The study by Adaikalaraj et al. (2018) also explored the molecular structure through DFT calculations, providing insights into the electronic and vibrational states of the compound (Adaikalaraj et al., 2018).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Research on related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has highlighted the significance of structural modifications to enhance the activity of small molecule endothelin receptor antagonists. Modifications at the aryl group, including monosubstitution and disubstitution, have been explored for their effects on potency and in vivo activity, demonstrating the importance of precise structural alterations for biological activity (Wu et al., 1997).
Catalytic Applications
The compound has also been associated with catalytic processes. For example, platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide, showcases the potential use of related compounds in catalytic reactions to achieve high yields of N-ethylbenzamide (Wang and Widenhoefer, 2004).
Material Science and Frameworks
In material science, carboxylate-assisted ethylamide metal–organic frameworks (MOFs) have been synthesized and studied for their structure, thermostability, and luminescence properties. These studies provide insights into the potential of such compounds in the development of novel materials with specific functions (Sun et al., 2012).
Supramolecular Chemistry
Research into benzene tricarboxamide supramolecular polymers, and their aliphatic wrapping influences the crystal structure and demonstrates the utility of carboxamide-based compounds in constructing supramolecular architectures with specific properties (Jiménez et al., 2009).
Heterogeneous Catalysis
Amide functionalized covalent organic frameworks (COFs) have been explored for their efficiency in catalysis, such as Knoevenagel condensation, indicating the role of amide groups in enhancing the catalytic performance of COFs (Li et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-[benzyl(2-phenylethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(22-11-12-23-24(17-22)32-19-31-23)26-14-16-33(29,30)27(18-21-9-5-2-6-10-21)15-13-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNXZYANUGLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)


![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)


![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)

